molecular formula C7H11NO B148583 4-Cyclopropylpyrrolidin-2-one CAS No. 126822-39-7

4-Cyclopropylpyrrolidin-2-one

Cat. No.: B148583
CAS No.: 126822-39-7
M. Wt: 125.17 g/mol
InChI Key: AZWHGFBEGDLZCY-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a cyclopropyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: The lactam ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Oxone and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, amines, and carboxylic acids .

Scientific Research Applications

4-Cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally similar compound with a five-membered lactam ring but without the cyclopropyl group.

    Pyrrolidin-2,5-dione: Another related compound with an additional carbonyl group at the 5-position.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness: 4-Cyclopropylpyrrolidin-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its biological activity and makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

4-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWHGFBEGDLZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561919
Record name 4-Cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126822-39-7
Record name 4-Cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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